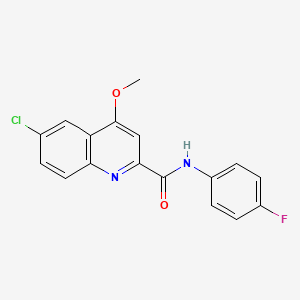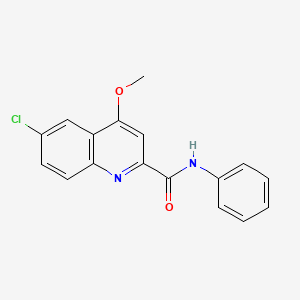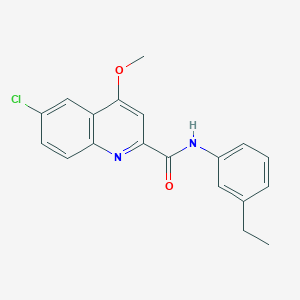![molecular formula C17H19N3O4S B6515848 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid CAS No. 950272-42-1](/img/structure/B6515848.png)
1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid, otherwise known as 1-MPSP, is an organic compound that has recently been studied for its potential applications in the field of scientific research. This compound has been studied for its ability to act as a substrate for the enzyme cytochrome P450, which is involved in many metabolic processes. Additionally, 1-MPSP has been studied for its potential to act as a ligand for a variety of proteins, including the enzyme phosphatidylinositol 3-kinase (PI3K). This compound has also been studied for its potential to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of fatty acids and other lipids.
作用機序
The mechanism of action of 1-MPSP is not yet fully understood, but it is believed that this compound acts as a substrate for the enzyme cytochrome P450, which is involved in many metabolic processes. Additionally, 1-MPSP has been studied for its potential to act as a ligand for a variety of proteins, including the enzyme phosphatidylinositol 3-kinase (1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid). This compound has also been studied for its potential to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of fatty acids and other lipids. Furthermore, 1-MPSP has been studied for its potential to act as an activator of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the production of ATP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-MPSP are not yet fully understood, but it is believed that this compound acts as a substrate for the enzyme cytochrome P450, which is involved in many metabolic processes. Additionally, 1-MPSP has been studied for its potential to act as a ligand for a variety of proteins, including the enzyme phosphatidylinositol 3-kinase (this compound). This compound has also been studied for its potential to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of fatty acids and other lipids. Furthermore, 1-MPSP has been studied for its potential to act as an activator of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the production of ATP.
実験室実験の利点と制限
The advantages of using 1-MPSP in laboratory experiments include its relatively simple synthesis method, its ability to act as a substrate for the enzyme cytochrome P450, its potential to act as a ligand for a variety of proteins, and its potential to inhibit the enzyme fatty acid amide hydrolase (FAAH). Additionally, this compound has been studied for its potential to act as an activator of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the production of ATP.
The limitations of using 1-MPSP in laboratory experiments include the fact that the biochemical and physiological effects of this compound are not yet fully understood, and that further research is needed to determine the exact mechanism of action of this compound. Additionally, there is a lack of information available regarding the potential side effects of this compound.
将来の方向性
The potential future directions for research on 1-MPSP include further investigation into the biochemical and physiological effects of this compound, as well as the development of new synthesis methods for the production of this compound. Additionally, further research is needed to determine the exact mechanism of action of this compound and to identify potential side effects. Furthermore, research should be conducted to explore the potential applications of this compound in various fields, such as in the treatment of diseases and disorders. Finally, research should be conducted to explore the potential of this compound to act as a substrate for other enzymes and proteins, as well as to act as an activator of other enzymes.
合成法
1-MPSP can be synthesized from 4-methylbenzenesulfonyl chloride, pyridazin-3-yl piperidine, and sodium hydroxide. First, 4-methylbenzenesulfonyl chloride is reacted with pyridazin-3-yl piperidine in an aqueous solution of sodium hydroxide. This reaction produces 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid and sodium chloride. This synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-MPSP has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a substrate for the enzyme cytochrome P450, which is involved in many metabolic processes. Additionally, 1-MPSP has been studied for its potential to act as a ligand for a variety of proteins, including the enzyme phosphatidylinositol 3-kinase (1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylic acid). This compound has also been studied for its potential to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of fatty acids and other lipids. Furthermore, 1-MPSP has been studied for its potential to act as an activator of the enzyme adenosine triphosphate (ATP) synthase, which is involved in the production of ATP.
特性
IUPAC Name |
1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-12-2-4-14(5-3-12)25(23,24)16-7-6-15(18-19-16)20-10-8-13(9-11-20)17(21)22/h2-7,13H,8-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOCZTAHUJOGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515767.png)




![9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515800.png)
![2-(2,3-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515805.png)
![2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515812.png)
![2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515815.png)
![2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6515822.png)
![7-fluoro-1-(3-fluorophenyl)-2-(4-methoxyphenyl)-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515829.png)
![7-chloro-1-(4-methoxyphenyl)-2-phenyl-1H,2H,3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515834.png)
![ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate](/img/structure/B6515849.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515863.png)